BenchChemオンラインストアへようこそ!

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone

Kinase inhibition Target engagement SAR

This compound features a distinct pyrazolyl-pyrimidine core with a cyclopentylcarbonyl-piperazine substituent, offering a versatile scaffold for kinase inhibitor discovery. Leverage its putative NEK1/NEK2 activity as a starting point for medicinal chemistry optimization, or employ it as a structural control in kinase selectivity panels. Its well-defined molecular formula (C₁₇H₂₂N₆O) makes it an ideal reference standard for HPLC/LC-MS method development. No comparative target-engagement data exists; full in-house profiling is required.

Molecular Formula C17H22N6O
Molecular Weight 326.404
CAS No. 1207002-10-5
Cat. No. B2703098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone
CAS1207002-10-5
Molecular FormulaC17H22N6O
Molecular Weight326.404
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
InChIInChI=1S/C17H22N6O/c24-17(14-4-1-2-5-14)22-10-8-21(9-11-22)15-12-16(19-13-18-15)23-7-3-6-20-23/h3,6-7,12-14H,1-2,4-5,8-11H2
InChIKeyAHRRNPYHQHNGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone (CAS 1207002-10-5): Procurement-Relevant Structural and Target-Class Profile


(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone (CAS 1207002-10-5) is a synthetic small molecule (C₁₇H₂₂N₆O, MW 326.40) built on a pyrimidine core substituted with a pyrazole ring and a cyclopentylcarbonyl-piperazine moiety [1]. This architecture places it within the broader class of pyrazolyl-pyrimidine derivatives, a scaffold frequently exploited in medicinal chemistry for kinase inhibition [2]. The compound is commercially catalogued solely as a research reagent; no clinical or industrial-development status is recorded.

Why Generic Substitution of (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone Is Not Supported by Current Evidence


The pyrazolyl-pyrimidine-piperazine chemotype encompasses compounds directed at diverse targets—including SYK, CKI, IRAKI, CCR4, NEK1/2, and CDKs—with profound differences in potency and selectivity driven by subtle variations in the acyl-piperazine substituent [1]. For this specific compound, no publicly available head-to-head comparator data, quantitative SAR tables, or target-engagement profiles have been identified from permitted primary sources. Consequently, an evidence-based argument for selecting this compound over a close analog cannot currently be made. Users must treat any substitution assumption as unvalidated.

Quantitative Differentiation Evidence for (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone: Head-to-Head Comparator Data


Target Engagement: Kinase Inhibition Profile vs. Pyrazolyl-Pyrimidine Derivatives

Database annotations suggest that (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone may act as an inhibitor of NIMA-related kinase 1 (NEK1) and NEK2 [1]. However, no quantitative IC₅₀, Kd, or %-inhibition values at a defined concentration are publicly available for this compound. In contrast, the closest structurally characterized comparator, (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone (CAS 1170086-99-3), has been profiled in kinase panels but data remain proprietary or are disclosed only in non-quantitative patent summaries [2]. Without matched-assay data, no binding selectivity ratio can be calculated.

Kinase inhibition Target engagement SAR

Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity

Vendor-generated data suggest that (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone possesses balanced lipophilicity and hydrogen-bonding capacity, which may confer favorable oral absorption characteristics [1]. Calculated logP values for this compound and its phenyl analog are reported to be similar (both in the range of 1.5–2.5) [1]. No experimental logD, solubility, or permeability measurements have been published for either compound in a comparator format. Therefore, any claim of superior pharmacokinetic behavior relative to close analogs is unsupported.

ADME Lipophilicity Hydrogen bonding

Biological Activity: Anticancer Cell Line Profiling

A hypothesis appearing in secondary sources posits that (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone may inhibit cyclin-dependent kinases (CDKs) and thereby exert anticancer effects . No cell viability IC₅₀, tumor cell line panel data, or CDK enzymatic assay results have been disclosed. The structurally related compound (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone (CAS 1172552-91-8) has been described as potentially interacting with biological targets of medicinal chemistry interest, but similarly lacks quantitative profiling . Direct comparison is impossible.

Anticancer Cell viability CDK

Evidence-Limited Application Scenarios for (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone


Chemical Probe Feasibility Assessment in NEK Kinase Research

The compound's annotation as a putative NEK1/NEK2 inhibitor [1] may warrant its use as a starting point for medicinal chemistry optimization. However, the absence of potency and selectivity data means that any such use requires full in-house profiling before hypothesis testing.

Kinase Selectivity Panel Screening Control

Owing to its pyrazolyl-pyrimidine scaffold, the compound could serve as a structural control in broad kinase selectivity panels. Without comparator data, its inclusion is justifiable only alongside established inhibitors with known profiles [2].

ADME Surrogate for Cyclopentylcarbonyl-Piperazine Series

The cyclopentylcarbonyl group may influence metabolic stability relative to phenyl-acyl analogs. Researchers synthesizing a series of pyrazolyl-pyrimidine-piperazines could employ this compound as a comparator for in-house ADME assays, but no baseline data are publicly available to guide expectations.

Reference Compound for Analytical Method Development

The compound's well-defined molecular formula (C₁₇H₂₂N₆O) and commercial availability [1] make it suitable as a reference standard for HPLC or LC-MS method development when analyzing related pyrazolyl-pyrimidine derivatives.

Quote Request

Request a Quote for (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopentyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.